2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide
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Overview
Description
2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide typically involves multi-step organic reactions One possible synthetic route could start with the preparation of the furan-2-carboxylic acid derivative, followed by the formation of the oxazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the oxazole ring could produce dihydrooxazole derivatives.
Scientific Research Applications
2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-carboxamido)-N-phenyl oxazole-4-carboxamide: Lacks the methylthio group.
2-(thiophene-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both furan and oxazole rings, along with the methylthio group, makes 2-(furan-2-carboxamido)-N-(2-(methylthio)phenyl)oxazole-4-carboxamide unique. These structural features may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-(2-methylsulfanylphenyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-24-13-7-3-2-5-10(13)17-14(20)11-9-23-16(18-11)19-15(21)12-6-4-8-22-12/h2-9H,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZOCEIGKVRTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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